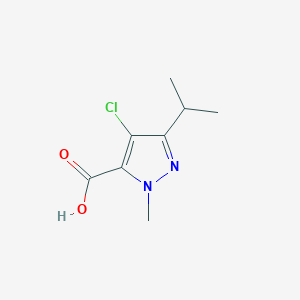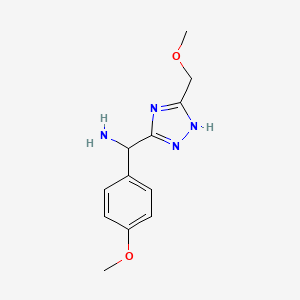
4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is an organic compound belonging to the pyrazole family This compound is characterized by a pyrazole ring substituted with a chlorine atom, a methyl group, and an isopropyl group, along with a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions: The introduction of the chlorine atom, methyl group, and isopropyl group can be achieved through various substitution reactions. For example, chlorination can be performed using thionyl chloride or phosphorus pentachloride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
化学反応の分析
Types of Reactions
4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or altering signaling pathways.
類似化合物との比較
Similar Compounds
4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylate: An ester derivative of the carboxylic acid.
4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxaldehyde: An aldehyde derivative.
Uniqueness
4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
特性
IUPAC Name |
4-chloro-2-methyl-5-propan-2-ylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-4(2)6-5(9)7(8(12)13)11(3)10-6/h4H,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISINABLGIPMCML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1Cl)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(thiomorpholin-4-ylsulfonyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603226.png)
![N-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B603227.png)
![3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B603230.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(1H-indol-4-yl)-3-phenylpropanamide](/img/structure/B603234.png)
methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B603235.png)
![(2S)-2-PHENYL-2-[(2-{[3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETYL)AMINO]ETHANOIC ACID](/img/structure/B603237.png)
![1-(2-methoxyethyl)-4,6-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B603238.png)
![6-hydroxy-2-(propan-2-ylidene)-7-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B603239.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B603241.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603243.png)
![3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(morpholin-4-ylmethyl)-4H-pyran-4-one](/img/structure/B603244.png)
![N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide](/img/structure/B603245.png)

![5-imino-1-[3-(5-methoxy-1H-indol-1-yl)propyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603249.png)
